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molecular formula C7H8N2O2S B8438483 4-Ethylsulfanylpyrimidine-5-carboxylic acid

4-Ethylsulfanylpyrimidine-5-carboxylic acid

Cat. No. B8438483
M. Wt: 184.22 g/mol
InChI Key: SYQLCWHJQBZTOY-UHFFFAOYSA-N
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Patent
US09364000B2

Procedure details

A mixture of 2.40 g of 4-ethylsulfanylpyrimidine-5-carboxylic acid ethyl ester, 12 ml of a 2 M aqueous potassium hydroxide solution and 8 ml of THF was stirred at room temperature for 1 hour. Concentrated hydrochloric acid was poured to the reaction mixture and neutralized, then the mixture was concentrated under reduced pressure, and THF was distilled. Concentrated hydrochloric acid was further added to the reaction mixture to adjust pH of the reaction mixture at 5, and the precipitated crystal was filtered. The resulting solid was washed with water and n-hexane and dried to obtain 1.89 g of 4-ethylsulfanylpyrimidine-5-carboxylic acid.
Name
4-ethylsulfanylpyrimidine-5-carboxylic acid ethyl ester
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([S:12][CH2:13][CH3:14])=[N:8][CH:9]=[N:10][CH:11]=1)=[O:5])C.[OH-].[K+].Cl>C1COCC1>[CH2:13]([S:12][C:7]1[C:6]([C:4]([OH:5])=[O:3])=[CH:11][N:10]=[CH:9][N:8]=1)[CH3:14] |f:1.2|

Inputs

Step One
Name
4-ethylsulfanylpyrimidine-5-carboxylic acid ethyl ester
Quantity
2.4 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC=NC1)SCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
neutralized, then the mixture was concentrated under reduced pressure, and THF
DISTILLATION
Type
DISTILLATION
Details
was distilled
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid was further added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
the precipitated crystal was filtered
WASH
Type
WASH
Details
The resulting solid was washed with water and n-hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)SC1=NC=NC=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.89 g
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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